(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

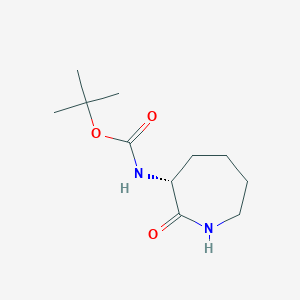

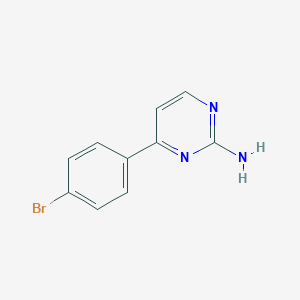

“®-tert-Butyl (2-oxoazepan-3-yl)carbamate” is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .

Molecular Structure Analysis

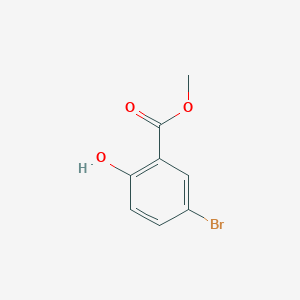

The molecular structure of “®-tert-Butyl (2-oxoazepan-3-yl)carbamate” consists of a seven-membered azepane ring with a carbamate group attached . The carbamate group includes a carbonyl (C=O), an amine (NH), and an oxygen atom, while the azepane ring contains a ketone functional group (C=O). The compound also has a tert-butyl group attached to the carbamate .Physical And Chemical Properties Analysis

“®-tert-Butyl (2-oxoazepan-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 228.29 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications

Chiral Inversion and Synthesis

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is utilized in chemical syntheses involving chiral inversions and preparations. One notable application involves the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, facilitated through Boc-involved neighboring group participation mediated by thionyl chloride. This method offers significant advantages in terms of simplicity, cost efficiency, yield, purification procedure, and industrial reliability (Li et al., 2015).

Intermediate in Natural Product Synthesis

The compound also serves as an intermediate in synthesizing natural products. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is synthesized from L-Serine through a multi-step process, yielding 30%. This compound is an intermediate of jaspine B, a natural product isolated from various sponges, noted for its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Synthesis of Cycloadducts

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is also employed in Cu(I)-catalyzed [3+2] cycloadditions. This process facilitates the synthesis of mixtures of diastereomeric non-racemic chromatographically separable cycloadducts. The reaction is highly regio- and stereo-selective, with product structures confirmed via NMR spectroscopy, emphasizing the compound's utility in complex chemical syntheses (Pušavec et al., 2014).

Photoredox-Catalyzed Cascades

Furthermore, (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate is instrumental in photoredox-catalyzed amination processes. These cascades involve the amination of o-hydroxyarylenaminones, leading to the formation of a range of 3-aminochromones under mild conditions. The downstream transformations of these 3-aminochromones are pivotal for constructing diverse amino pyrimidines, thereby broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and calling a POISON CENTER or doctor/physician if feeling unwell (P312) .

properties

IUPAC Name |

tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNKAUJTJFUMG-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373517 |

Source

|

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

CAS RN |

106691-72-9 |

Source

|

| Record name | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)

![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)